molecular formula C9H6N4O B133010 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one CAS No. 153457-27-3

1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one

Cat. No. B133010
CAS RN: 153457-27-3
M. Wt: 186.17 g/mol
InChI Key: PUABIXKNYRYYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one, also known as DPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPN belongs to the class of heterocyclic compounds and has a molecular formula of C13H8N4O.

Mechanism of Action

1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in a tissue-specific manner. 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to have both agonistic and antagonistic effects, depending on the tissue and cell type.
Biochemical and Physiological Effects:
1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to increase bone density and prevent bone loss. In the brain, 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one in lab experiments is its high selectivity for the estrogen receptor beta (ERβ). This allows for more specific and targeted research on the role of ERβ in various tissues and cell types. However, one of the limitations of using 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one. One area of interest is in the development of 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one analogs with improved solubility and selectivity for the estrogen receptor beta (ERβ). Another area of interest is in the use of 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one and its potential applications in other scientific fields.

Synthesis Methods

1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one can be synthesized through a multi-step process, which involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form 1,2-dihydro-3H-pyrazolo[4,3-c][1,8]naphthyridin-3-one. This intermediate is then further reacted with acetic anhydride to yield 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one. The synthesis of 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been optimized over the years to improve yield and purity.

Scientific Research Applications

1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the field of pharmacology. 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to act as a selective estrogen receptor modulator (SERM) and has the potential to be used in the treatment of breast cancer and osteoporosis.
1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has also been studied for its potential use in neuroscience research. It has been shown to activate the G protein-coupled estrogen receptor (GPER) and has been used to study the role of estrogen in the brain. 1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.

properties

CAS RN

153457-27-3

Product Name

1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1,5-dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C9H6N4O/c14-9-6-4-11-13-7(6)5-2-1-3-10-8(5)12-9/h1-4H,(H,11,13)(H,10,12,14)

InChI Key

PUABIXKNYRYYKJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C3C(=CNN3)C(=O)N=C2N=C1

SMILES

C1=CC2=C(NC(=O)C3=C2NN=C3)N=C1

Canonical SMILES

C1=CC2=C3C(=CNN3)C(=O)N=C2N=C1

synonyms

4H-Pyrazolo[4,3-c][1,8]naphthyridin-4-one,1,5-dihydro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.